molecular formula C13H20N4O2 B13967396 Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate

Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B13967396
M. Wt: 264.32 g/mol
InChI Key: ZNIIGOQQFQWRET-UHFFFAOYSA-N
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Description

Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate is a chemical compound that features a pyrrolidine ring substituted with a pyrimidinyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of pyrrolidine derivatives with pyrimidine compounds under controlled conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyrimidinyl or pyrrolidine rings .

Scientific Research Applications

Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-(1-pyrimidin-2-ylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-5-8-17(9-10)11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,18)

InChI Key

ZNIIGOQQFQWRET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC=N2

Origin of Product

United States

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